Ethyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate
Overview
Description
Ethyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is a nitrogen-containing heterocyclic compound. It features a fused ring system consisting of a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of ethyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate typically involves multiple steps. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate in dimethyl sulfoxide, to achieve the desired pyrrolopyrazine structure.
Chemical Reactions Analysis
Ethyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate has a wide range of applications in scientific research, including :
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial, antiviral, and antifungal activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an antimicrobial or antiviral agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, it is known to inhibit certain enzymes and interfere with microbial cell wall synthesis, leading to its antimicrobial effects .
Comparison with Similar Compounds
Ethyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate can be compared with other pyrrolopyrazine derivatives, such as:
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: This compound has similar biological activities but differs in its substitution pattern and specific applications.
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds show more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives.
The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, which make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-2-14-10(13)9-7-12-5-3-4-8(12)6-11-9/h8-9,11H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGHWTGGZJAABT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN2CCCC2CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10524823 | |
Record name | Ethyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10524823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87766-35-6 | |
Record name | Ethyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87766-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10524823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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